1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of difluoroethyl compounds often involves the use of difluoromethylation reagents . A process for preparing 2,2-difluoroethanol, which could potentially be used in the synthesis of “1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride”, involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Scientific Research Applications
Synthesis and Chemical Reactions
Ugi Multicomponent Reaction and Intramolecular Nucleophilic Substitution : A study demonstrates a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).
Mechanism of Alkaline Hydrolysis : Research on diazepam, a compound structurally related to 1-(2,2-Difluoroethyl)-1,4-diazepane, has explored the mechanism of its hydrolysis in alkaline medium, forming various intermediates and products (Yang, 1998).
Microwave Irradiation Synthesis : An efficient microwave-assisted synthesis method for 1,4-diazepin-5-ones, yielding good results for 1,4-diazepane derivatives, has been developed. This includes catalytic and hydride reduction methods for product variations (Wlodarczyk et al., 2007).
Spectral Characterization and Crystal Structures : A study focuses on the one-pot double condensation reaction to synthesize various diazepines, including 1,4-diazepane derivatives. The compounds' structures were confirmed through spectroscopic and X-ray diffraction analysis (Ahumada et al., 2016).
Diazepane Synthesis by Domino Process : An atom-economical protocol for synthesizing 1,4-diazepanes using simple starting materials like 1,2-diamines is described. The method includes an aza-Nazarov reagent's in situ generation and cyclization via an intramolecular aza-Michael reaction (Maiti et al., 2020).
Olefin Epoxidation by Manganese(III) Complexes : A study describes the catalytic ability of manganese(iii) complexes with 1,4-diazepane-based ligands for olefin epoxidation. The research highlights the effect of Lewis basicity of ligands on reactivity and epoxide yield (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIVTPOWBMOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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